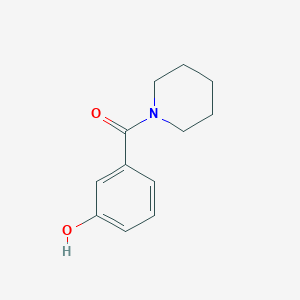

3-(1-Piperidinylcarbonyl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(1-Piperidinylcarbonyl)phenol” is a chemical compound with the CAS Number: 15504-60-6 . It has a molecular weight of 205.26 and its IUPAC name is 3-(1-piperidinylcarbonyl)phenol .

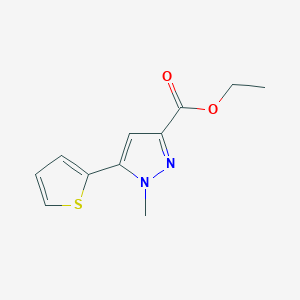

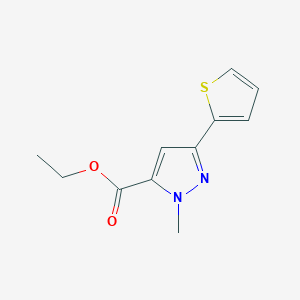

Molecular Structure Analysis

The molecular structure of “3-(1-Piperidinylcarbonyl)phenol” can be represented by the linear formula C12H15NO2 . The InChI code for this compound is 1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 .

Physical And Chemical Properties Analysis

“3-(1-Piperidinylcarbonyl)phenol” is a solid compound . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The compound 3-(1-Piperidinylcarbonyl)phenol, as part of the broader category of alkylaminophenol compounds, has been synthesized and characterized through various methods. The Petasis reaction, known for synthesizing alkylaminophenols, was utilized in experimental studies to synthesize compounds with similar structures. These compounds underwent structural analysis using Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. The findings highlighted the compounds' potential as biologically active drugs due to their high antioxidant values, suggesting their utility in scientific research related to drug discovery and development. Theoretical data supported the experimental analysis, utilizing density functional theory (DFT) and Hartree-Fock (HF) methods to compare electronic and structural properties, including bond lengths, angles, dihedral angles, and vibrational frequencies. These studies also examined the compounds' molecular orbital energies and electrostatic potential, contributing valuable insights into their reactivity and interaction potential with biological molecules (Ulaş, 2020).

Bioactivity and Pharmacological Potential

Alkylaminophenol compounds, encompassing structures similar to 3-(1-Piperidinylcarbonyl)phenol, have demonstrated significant bioactivity. Research into phenolic bis Mannich bases has revealed their cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects. These compounds displayed marked cytotoxic potencies and selective toxicity towards tumors, indicating their potential as lead molecules for anticancer drug development. Although their inhibition potency towards human carbonic anhydrase isoforms was relatively low, the selective toxicity towards the CA I isoenzyme suggests a pathway for molecular modifications to enhance their effectiveness as CA inhibitors (Yamali et al., 2016).

Chemical Reactions and Molecular Interactions

The reactivity of compounds structurally related to 3-(1-Piperidinylcarbonyl)phenol has been explored through studies on one-electron oxidation processes and hydrogen atom transfer reactions. These studies highlight the compounds' interactions with radicals and their potential applications in understanding oxidative stress and designing antioxidant therapies. Specifically, the concerted proton-coupled electron transfer mechanism observed in these reactions provides insights into the compounds' behavior in biological systems, offering a basis for exploring their roles in mitigating oxidative damage and designing novel antioxidants (Rhile & Mayer, 2004).

Safety And Hazards

Zukünftige Richtungen

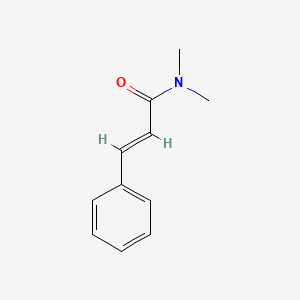

The development of stereoselective synthesis of multi-substituted 2-piperidinones are attractive . Existing methods heavily rely on modification of pre-synthesized backbones which require tedious multi-step procedure and suffer from limited substitution patterns . An organophotocatalysed [1+2+3] strategy was developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . This might provide some insights into the future directions of the synthesis of similar compounds like “3-(1-Piperidinylcarbonyl)phenol”.

Eigenschaften

IUPAC Name |

(3-hydroxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMGIYKRXFEBPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC(=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429060 |

Source

|

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Piperidinylcarbonyl)phenol | |

CAS RN |

15504-60-6 |

Source

|

| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[[(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1352444.png)

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)

![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)

![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)